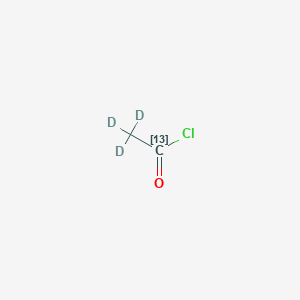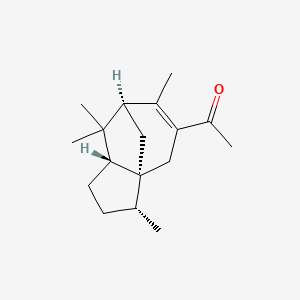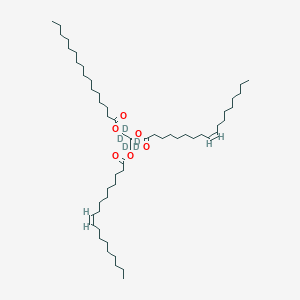
2,2,2-trideuterioacetyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a colorless to slightly yellow liquid with the molecular formula C2ClD3O and a molecular weight of 81.52 g/mol . This compound is primarily used in research and industrial applications due to its unique properties derived from the presence of deuterium atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2,2-Trideuterioacetyl chloride can be synthesized by the reaction of deuterated acetic acid (acetic acid-d4) with thionyl chloride (SOCl2). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the product. The general reaction is as follows:
CD3COOD+SOCl2→CD3COCl+SO2+DCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and control of reaction conditions to ensure high yield and purity of the product. The use of deuterated acetic acid as a starting material is crucial for the production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trideuterioacetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as water, alcohols, and amines to form corresponding deuterated acetates, esters, and amides.
Hydrolysis: In the presence of water, it hydrolyzes to form deuterated acetic acid and hydrochloric acid.
Reduction: It can be reduced to deuterated ethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Water: Hydrolysis to form deuterated acetic acid.
Alcohols: Formation of deuterated esters.
Amines: Formation of deuterated amides.
Reducing Agents: Reduction to deuterated ethanol.
Major Products Formed
Deuterated Acetic Acid: Formed by hydrolysis.
Deuterated Esters: Formed by reaction with alcohols.
Deuterated Amides: Formed by reaction with amines.
Deuterated Ethanol: Formed by reduction.
Aplicaciones Científicas De Investigación
2,2,2-Trideuterioacetyl chloride is widely used in scientific research due to its unique properties. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used as a deuterated reagent to study reaction mechanisms and molecular structures.
Isotope Labeling: Employed in the synthesis of deuterated compounds for tracing studies in chemistry and biology.
Pharmaceutical Research: Used in the development of deuterated drugs to study metabolic pathways and improve drug stability.
Material Science: Utilized in the synthesis of deuterated polymers and materials for advanced applications.
Mecanismo De Acción
The mechanism of action of 2,2,2-trideuterioacetyl chloride involves its reactivity with nucleophiles. The presence of deuterium atoms affects the reaction kinetics and stability of the compound. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in hydrolysis, it targets water molecules to form deuterated acetic acid and hydrochloric acid .
Comparación Con Compuestos Similares
2,2,2-Trideuterioacetyl chloride is unique due to the presence of deuterium atoms, which distinguish it from non-deuterated acetyl chloride. Similar compounds include:
Acetyl Chloride: The non-deuterated form with similar reactivity but different isotopic composition.
Deuterated Acetic Acid: A precursor in the synthesis of this compound.
Deuterated Ethanol: A product formed by the reduction of this compound.
Propiedades
Fórmula molecular |
C2H3ClO |
|---|---|
Peso molecular |
82.51 g/mol |
Nombre IUPAC |
2,2,2-trideuterioacetyl chloride |
InChI |
InChI=1S/C2H3ClO/c1-2(3)4/h1H3/i1D3,2+1 |
Clave InChI |
WETWJCDKMRHUPV-HZPPXAECSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[13C](=O)Cl |
SMILES canónico |
CC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(tert-Butyldimethylsilyloxy)methyl]aziridine-2-carboxaldehyde dimer](/img/structure/B12056873.png)


![D-[UL-13C6]Mannitol](/img/structure/B12056903.png)

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide](/img/structure/B12056910.png)
![5-Acetamido-3,5-dideoxynon-2-ulopyranonosyl-(2->3)hexopyranosyl-(1->3)-[6-deoxyhexopyranosyl-(1->4)]-2-acetamido-2-deoxyhexose](/img/structure/B12056912.png)
![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(5-isobutoxycarbonylamino)-(2-isopropoxy)benzylidene]ruthenium(II)](/img/structure/B12056920.png)
![N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]cyclohexanecarboxamide](/img/structure/B12056921.png)




